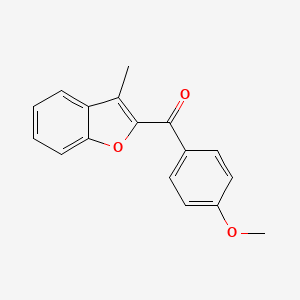

(4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . A key step in the synthesis of these compounds involves a one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, and reductive desulfurization of the resulting product .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and versatile, making it a privileged structure in the field of drug discovery . The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit various chemical reactions. For example, they have been used in the preparation of heterocyclic benzofuran carboxamides via amidation of heterocyclic acyl chlorides with benzofuranamine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary. For example, one of the benzofuran derivatives has a melting point of 134-135 °C . The mass spectrum of another compound showed a peak at m/z 445.08 (M+H)+ .Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicology

Metabolism of Related Compounds : Studies on compounds like benzbromarone and methedrone reveal the complexity of metabolic pathways, including oxidation and conjugation processes, which could be relevant to understanding the metabolism of (4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone. For instance, benzbromarone metabolites have been identified through gas chromatography-mass spectrometry, indicating pathways such as oxidation of the ethyl side chain and hydroxylation of the benzofuran ring (Maurer & Wollenberg, 1990).

Toxicological Implications : The study on methedrone illustrates the potential toxic effects of synthetic compounds, which might also apply to the toxicological evaluation of this compound. These effects include substance intoxication and the risk associated with polydrug use, shedding light on the importance of assessing the safety profile of similar compounds (Wikström et al., 2010).

Environmental Presence and Exposure

- Detection in Environmental Samples : Research on benzophenones, which share structural similarities with this compound, has identified these compounds in various environmental samples, including human urine. This highlights the widespread exposure and potential environmental persistence of similar organic compounds, raising questions about their environmental fate and impact (Gao et al., 2015).

Clinical and Safety Evaluations

- Clinical Observations and Safety Assessments : Case studies, such as those involving mexedrone, provide critical insights into the clinical effects and safety assessments of synthetic compounds. These include observations of agitation and tachycardia, which could be vital for evaluating the safety of this compound in clinical settings (Roberts et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzimidazole and benzofuran derivatives, have been reported to exhibit antimicrobial activity . They are also known to interact with key functional proteins in bacterial cell division .

Mode of Action

These compounds are known to bind to their targets and inhibit their function, leading to the disruption of essential biological processes .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may interfere with the pathways involved in bacterial cell division .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit the growth of bacteria by disrupting essential biological processes .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological and pharmacological applications of benzofuran derivatives, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases.

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEDUINFUWIUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

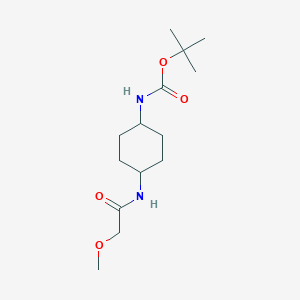

![Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2830880.png)

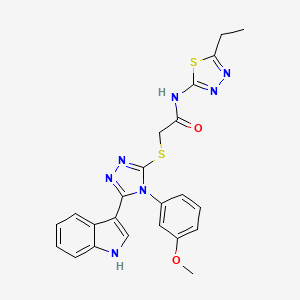

![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)

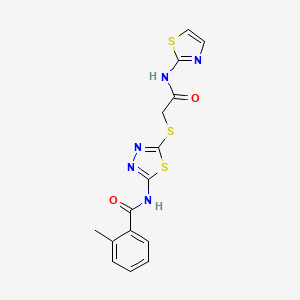

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)

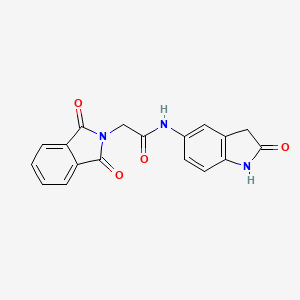

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)

![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)